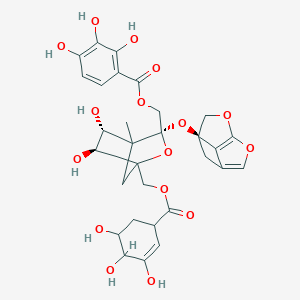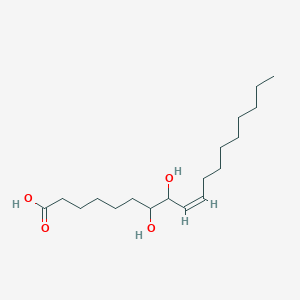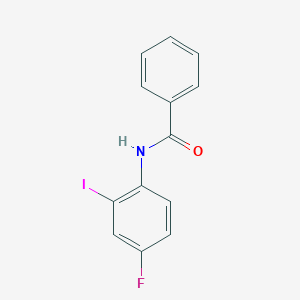
N-(4-fluoro-2-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-2-iodophenyl)benzamide, also known as FIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. FIB is a small molecule inhibitor that targets the BRD4 protein, which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
N-(4-fluoro-2-iodophenyl)benzamide works by binding to the bromodomain of BRD4, which prevents the protein from binding to acetylated histones. This, in turn, inhibits the transcriptional activity of BRD4 and reduces the expression of genes that promote cancer cell growth. This compound has been shown to be highly selective for BRD4, and does not affect the activity of other bromodomain-containing proteins.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell growth and survival. Studies have demonstrated that this compound can induce apoptosis in cancer cells, reduce tumor growth, and sensitize cancer cells to chemotherapy. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluoro-2-iodophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it readily available for research purposes. This compound is also highly selective for BRD4, which reduces the risk of off-target effects. However, this compound does have some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-fluoro-2-iodophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to this compound treatment. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Further research is needed to explore these potential applications.
In conclusion, this compound is a promising small molecule inhibitor that has potential applications in cancer research. Its ability to target the BRD4 protein and inhibit cancer cell growth make it an attractive candidate for further study. While there are some limitations to its use, this compound has several advantages for use in lab experiments and has several potential future directions for research.
Méthodes De Synthèse
The synthesis of N-(4-fluoro-2-iodophenyl)benzamide involves the condensation of 4-fluoro-2-iodobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of this synthesis method is approximately 30%, and the purity of the final product is greater than 95%.
Applications De Recherche Scientifique
N-(4-fluoro-2-iodophenyl)benzamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the BRD4 protein. BRD4 is a transcriptional regulator that plays a critical role in the expression of genes that promote cell proliferation and survival. By inhibiting BRD4, this compound can suppress the growth of cancer cells and induce apoptosis.
Propriétés
Formule moléculaire |
C13H9FINO |
|---|---|
Poids moléculaire |
341.12 g/mol |
Nom IUPAC |
N-(4-fluoro-2-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
Clé InChI |
NKAMKZUNTVIDIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)

![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
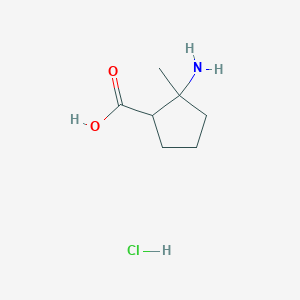



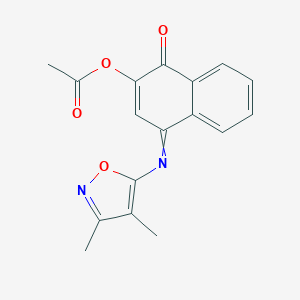
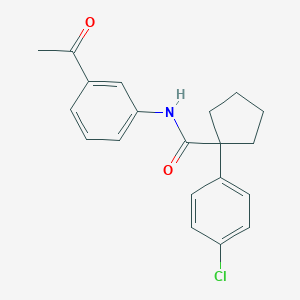
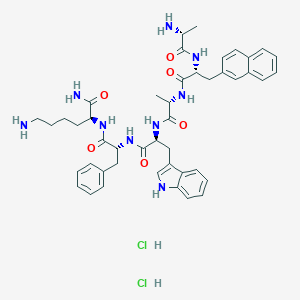
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)

